4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the desired heterocyclic ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Chemical Sensors: Derivatives of this compound have been explored as components in chemical sensors due to their ability to undergo specific reactions that can be detected and measured.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine can be compared to other similar heterocyclic compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen and oxygen atoms.
1,2,3-Triazoles: These compounds have a similar nitrogen-rich ring structure but differ in the arrangement of the atoms within the ring.
Furazano[3,4-b]pyrazine: This compound is structurally similar but contains a different arrangement of the nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Biological Activity
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine (CAS No. 98778-06-4) is a heterocyclic compound characterized by a fused ring system containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and materials science.
The compound's chemical formula is C4H6N4O, with a molecular weight of 110.12 g/mol. Its unique structure allows for various chemical reactions, including oxidation and substitution reactions that are crucial for its biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets such as enzymes or receptors. The compound's structural properties enable it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.
Antioxidant Properties
Research indicates that derivatives of this compound exhibit significant antioxidant activities. For instance, studies have shown that certain substituted tetrahydro-1,4-oxadiazoles possess strong hypolipidemic and antioxidant properties that help reduce acute inflammatory responses in various models .
Anticancer Activity
The compound has been explored for its potential as a pharmacophore in drug design against cancer. Specifically, derivatives have shown promising results in inhibiting cancer cell proliferation through modulation of signaling pathways associated with tumor growth. One notable study highlighted the development of CCR5-selective antagonists based on the oxadiazole scaffold that exhibited significant selectivity and potency against cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may have neuroprotective effects. Compounds from this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases .
Study 1: Antioxidant Activity Evaluation
In a controlled study assessing the antioxidant capacity of tetrahydro-oxadiazole derivatives, the compounds were evaluated using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
Study 2: Cancer Cell Proliferation Inhibition
A series of experiments were conducted to evaluate the anticancer properties of modified oxadiazoles against human cancer cell lines. The most potent derivative demonstrated an IC50 value of 0.005 µM against c-Met kinases, suggesting strong inhibitory activity relevant to cancer treatment .
Comparison with Related Compounds
The biological activity of this compound can be contrasted with other heterocyclic compounds such as:
Compound Type | Key Characteristics | Biological Activity |
---|---|---|
1,2,4-Oxadiazoles | Similar ring structure but different nitrogen placement | Antimicrobial and anti-inflammatory effects |
1,2,3-Triazoles | Rich nitrogen content with varying substituents | Anticancer and antiviral activities |
Furazano-Pyrazines | Different arrangement of nitrogen and oxygen | Mitochondrial uncoupling properties |
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-6-4-3(5-1)7-9-8-4/h1-2H2,(H,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKFJGKISOQBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NON=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal in the synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine?
A1: The reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal is crucial as it leads to the formation of 5,6-dihydroxy-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. [] This diol serves as a key intermediate in the synthesis of this compound. Researchers found that performing the reaction under slightly basic conditions and subsequent lyophilization allowed for near-quantitative isolation of the diol. [] A final pyrolysis step on silica gel at 160°C then successfully yielded the target compound, this compound. []
Q2: What are the structural characteristics of this compound and related derivatives?
A2: Crystallographic studies have been crucial in understanding the structure of this compound and its derivatives. [, ] The furazan ring (1,2,5-oxadiazole) within these molecules is consistently planar. [] Interestingly, the six-membered piperazine ring adopts a distorted conformation due to twisting around the bond connecting the two methylene carbons. [] This twisting influences the overall molecular geometry and may impact potential interactions with other molecules.
Q3: What synthetic routes are available for the preparation of this compound and its bis-analogue?
A3: Efficient synthetic methods for both this compound (monofurazanopiperazine) and its bis-analogue (bisfurazanopiperazine) have been developed. [] The synthesis relies on diaminofurazan, which can be prepared through the cyclocondensation of diaminoglyoxime under solvent-free conditions. [] Utilizing diaminofurazan as a starting material allows for the convenient and high-yielding synthesis of both mono and bisfurazanopiperazines. [] This synthetic accessibility is important for further exploration of their properties and potential applications.
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